3,4-Difluorobenzoyl vs. 2-Fluorobenzoyl: Predicted Impact on SCD1 Binding Affinity
In the SCD1 inhibitor series, the benzoyl substitution pattern directly modulates enzyme affinity. The reference inhibitor XEN103 (5-fluoro-2-trifluoromethylbenzoyl) exhibits mSCD1 IC50 = 14 nM and HepG2 IC50 = 12 nM [1]. 3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine replaces the trifluoromethyl group with a second fluorine at the 4-position, which is anticipated to alter both lipophilicity and hydrogen-bonding interactions with the enzyme active site relative to the 2-fluorobenzoyl analog (CAS 923151-41-1).
| Evidence Dimension | Predicted SCD1 inhibitory potency (based on SAR trends) |
|---|---|
| Target Compound Data | No direct IC50 data available; structure predicts intermediate lipophilicity between 2-fluoro and 2,4-difluoro analogs |
| Comparator Or Baseline | XEN103 (5-fluoro-2-CF3): mSCD1 IC50 = 14 nM; HepG2 IC50 = 12 nM; 2-fluorobenzoyl analog (CAS 923151-41-1): no published IC50 |
| Quantified Difference | Quantitative difference cannot be calculated without direct head-to-head data; qualitative SAR suggests distinct activity profile |
| Conditions | Mouse SCD1 enzyme assay and HepG2 cellular assay for XEN103 |
Why This Matters
For researchers building SCD1 SAR tables, the 3,4-difluoro substitution pattern fills a critical gap between mono-fluoro and bis-trifluoromethyl analogs, enabling finer understanding of electronic and steric requirements.
- [1] Zhang Z, Sun S, Kodumuru V, et al. Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome. J Med Chem. 2012;55(24):10814-10828. doi:10.1021/jm301387a View Source
